molecular formula C16H19ClO2 B1669174 Clidanac CAS No. 34148-01-1

Clidanac

Cat. No.: B1669174
CAS No.: 34148-01-1
M. Wt: 278.77 g/mol
InChI Key: OIRAEJWYWSAQNG-UHFFFAOYSA-N
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Preparation Methods

Clidanac is synthesized through a series of chemical reactions involving the cyclization of phenylsuccinic acid and reduction of indanon-1-carboxylic acid . The synthetic method involves the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Properties

IUPAC Name

6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRAEJWYWSAQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022834
Record name 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34148-01-1
Record name Clidanac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34148-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clidanac [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLIDANAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Example 25: 1 g of ifenprodil tartarate; Example 29: 1 g of pentazocine hydrochloride.
Name
ifenprodil tartarate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Clidanac?

A1: this compound functions as a potent inhibitor of prostaglandin (PG) biosynthesis. [] It achieves this by targeting the enzyme PG synthetase, effectively hindering the production of prostaglandins, which are key mediators of inflammation. []

Q2: Are there differences in the biological activity between the two enantiomers of this compound?

A2: Yes, the (+)‐enantiomer of this compound exhibits significantly greater potency in inhibiting PG synthetase activity compared to the (−)‐enantiomer. Studies have shown the (+)‐isomer to be 1000 times more potent. [] Interestingly, in guinea pigs, the less active R(−)‐this compound can undergo optical isomerization to the biologically active S(+)‐isomer, leading to comparable in vivo activities for both forms in this species. []

Q3: How does the chemical structure of this compound influence its inhibitory activity on PG synthetase?

A3: Research suggests that the position of halogen substitution on the 1‐indancarboxylic acid moiety of this compound plays a crucial role in its binding to PG synthetase and subsequent inhibition. [] This highlights the significance of specific structural features in dictating the compound's pharmacological activity. For example, replacing the chlorine atom in this compound with a hydrogen atom (Dechlorthis compound) significantly reduces its uncoupling activity on oxidative phosphorylation in rat liver mitochondria. []

Q4: Does this compound interact with beta-adrenoceptors?

A4: Studies in guinea pig heart homogenates indicate that this compound, at a concentration of 1 μM, can decrease the number of beta-adrenoceptors (Bmax) without affecting their binding affinity. [] This suggests a potential interaction with the beta-adrenergic system. Further research demonstrated that pre-treatment with this compound in rabbits reduced the blood pressure lowering effect of beta-blockers (propranolol, pindolol, alprenolol), supporting this interaction. []

Q5: Does this compound influence the interaction between bilirubin and serum albumin?

A5: Yes, this compound has been shown to strongly dissociate bilirubin from its complex with serum albumin. [] This effect was observed in a study utilizing a fluorescence quenching method to evaluate drug interactions with the bilirubin-serum albumin complex. []

Q6: Are there alternative synthetic routes for producing this compound?

A6: Yes, a new synthesis method for this compound has been developed utilizing cyanophosphates. [] This procedure offers a simpler and more efficient approach compared to previous methods, potentially enabling more cost-effective production of this anti-inflammatory agent. []

Q7: Has this compound been investigated for its potential to induce oxidative stress in cells?

A7: While the provided abstracts don't directly address this question, one study explored the effect of this compound on mitochondrial respiration, a process closely tied to oxidative phosphorylation and potential sources of cellular stress. [] this compound demonstrated an uncoupling effect on oxidative phosphorylation in isolated rat liver mitochondria, suggesting a potential influence on cellular energy metabolism and warranting further investigation into its effects on oxidative stress pathways. []

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